molecular formula C12H19ClN2 B1433288 1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride CAS No. 1965309-64-1

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride

Cat. No.: B1433288
CAS No.: 1965309-64-1
M. Wt: 226.74 g/mol
InChI Key: OXKJGRSBHYRVML-UHFFFAOYSA-N
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Description

“1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride” is a chemical compound with the molecular formula C12H19ClN2. It has a molecular weight of 226.75 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring, which is a heterocyclic aromatic organic compound. This compound also contains three methyl groups and an amine group .

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

  • Kinetics of Heterocyclic Reactions: The kinetics of reactions involving trimethylammonio-derivatives of quinoline and quinazoline, closely related to 1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride, were studied. These compounds show significant reactivity differences, essential for understanding reaction mechanisms in heterocyclic chemistry (Barlin & Young, 1971).

Pharmaceutical Synthesis and Structural Analysis

  • Pharmacologically Relevant Bifunctional Compounds: Research focusing on the synthesis and crystal structure of compounds containing chloroquinoline and dihydropyrimidone moieties, elements present in this compound, highlights their pharmaceutical relevance (Watermeyer, Chibale, & Caira, 2009).

Antimicrobial and Larvicidal Activity

  • Synthesis and Biological Activity: Studies on derivatives of tetrahydro-quinolin-6-ylamine, including 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, have demonstrated significant antimicrobial and mosquito larvicidal activities (Rajanarendar et al., 2010).

Neurotropic and Acetylcholinesterase Inhibitory Activity

  • Neurotropic Activity Study: The neurotropic activity of compounds structurally related to this compound has been explored, revealing potential implications in neurological research (Zaliznaya et al., 2020).

Anticancer Properties

  • Potential Anti-Cancer Agents: Research on derivatives of tetrahydro-quinolin-6-ylamine, such as anilino-3H-pyrrolo[3,2-f]quinoline, has shown high antiproliferative activity, suggesting potential in cancer treatment (Via et al., 2008).

Catalysis and Chemical Synthesis

  • Catalyst Preparation: Studies on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, which involve quinoline derivatives, underscore the compound's significance in catalysis and chemical synthesis (Facchetti et al., 2016).

Antioxidant Properties

  • Antioxidant Activity: Research on quinolin-5-ylamine derivatives, closely related to the studied compound, has shown notable antioxidant activities, which are significant for understanding the compound's potential in oxidative stress mitigation (Mallesha, Kendagannaswamy, & Mohana, 2013).

Safety and Hazards

The safety and hazards associated with “1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride” are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm .

Future Directions

The future directions for research on “1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride” could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by quinoline derivatives, this compound may have potential applications in medicinal chemistry .

Properties

IUPAC Name

1,4,4-trimethyl-2,3-dihydroquinolin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12;/h4-5,8H,6-7,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKJGRSBHYRVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)N)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-64-1
Record name 6-Quinolinamine, 1,2,3,4-tetrahydro-1,4,4-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine hydrochloride
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Reactant of Route 6
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